1-Bromo-2,3,5-trifluorobenzene

Nucleophilic Aromatic Substitution Regioselectivity Fluorine Effect

1-Bromo-2,3,5-trifluorobenzene (CAS 133739-70-5) is a halogenated aromatic hydrocarbon belonging to the class of polyfluorinated aryl bromides. It is a versatile synthetic building block characterized by a bromine atom and three fluorine atoms substituted on a benzene ring at positions 1, 2, 3, and 5, respectively.

Molecular Formula C6H2BrF3
Molecular Weight 210.98 g/mol
CAS No. 133739-70-5
Cat. No. B146721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3,5-trifluorobenzene
CAS133739-70-5
Molecular FormulaC6H2BrF3
Molecular Weight210.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)Br)F
InChIInChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
InChIKeyXSMLLZPSNLQCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3,5-trifluorobenzene (CAS 133739-70-5): A Strategic C6H2BrF3 Building Block for Regioselective Synthesis and Procurement Evaluation


1-Bromo-2,3,5-trifluorobenzene (CAS 133739-70-5) is a halogenated aromatic hydrocarbon belonging to the class of polyfluorinated aryl bromides. It is a versatile synthetic building block characterized by a bromine atom and three fluorine atoms substituted on a benzene ring at positions 1, 2, 3, and 5, respectively [1]. The compound exists as a colorless to pale yellow liquid with a density of 1.758 g/mL at 25 °C and a boiling point of 143 °C . Its primary industrial significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced liquid crystal materials, where the unique electronic and steric properties imparted by the specific fluorination pattern dictate its reactivity and ultimate value proposition in multi-step synthetic routes [2].

Why Generic Substitution of 1-Bromo-2,3,5-trifluorobenzene with Other Trifluorobromobenzenes Compromises Reaction Outcome and Material Quality


Substituting 1-Bromo-2,3,5-trifluorobenzene with its regional isomers (e.g., 1-bromo-2,4,5-trifluorobenzene, CAS 327-52-6) is not chemically equivalent and will predictably lead to divergent synthetic outcomes and product profiles. The specific 1,2,3,5-substitution pattern on the benzene ring dictates a unique electronic environment that governs the regioselectivity of subsequent cross-coupling, nucleophilic aromatic substitution (SNAr), and metal-halogen exchange reactions . Furthermore, this specific isomer possesses distinct physical properties, such as a melting point of -19 °C and a flash point of 55 °C, which directly influence handling, storage, and process safety considerations compared to its solid or higher-boiling analogs [1]. Therefore, from a procurement standpoint, selecting this precise isomer is not a matter of choice but a requirement for replicating published synthetic procedures and achieving target molecular architectures without introducing costly and time-consuming re-optimization of reaction conditions or purification challenges.

Quantitative Differentiation of 1-Bromo-2,3,5-trifluorobenzene: A Comparative Evidence Guide for Scientific and Industrial Procurement


Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Enabled by the 1,2,3,5-Fluorination Pattern

The 1,2,3,5-fluorination pattern in 1-Bromo-2,3,5-trifluorobenzene creates a predictable and synthetically useful regioselectivity profile for nucleophilic aromatic substitution (SNAr) that is distinct from other isomers. According to mechanistic studies on fluorobenzene derivatives, an ortho-fluorine substituent exerts a variable but often strong activating influence on the ipso-carbon, while a meta-fluorine is activating and a para-fluorine is slightly deactivating [1]. In this specific isomer, the bromine leaving group at C1 is flanked by an ortho-fluorine at C2 and a meta-fluorine at C5, a combination predicted to facilitate selective and efficient substitution at the C1 position with minimal competing pathways. This contrasts with the 1-bromo-2,4,5-trifluorobenzene isomer (CAS 327-52-6), where the C4 position is a para-fluorine, which is known to be slightly deactivating and could lead to different reaction kinetics and byproduct formation under identical conditions [1].

Nucleophilic Aromatic Substitution Regioselectivity Fluorine Effect

Comparative Physical State and Process Handling Properties: Liquid vs. Solid Isomers

1-Bromo-2,3,5-trifluorobenzene is a liquid at room temperature with a melting point of -19 °C, a boiling point of 143-144 °C, and a flash point of 55 °C [1]. This physical state and profile provide distinct handling advantages over solid, higher-melting analogs like 1-bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) or 1-bromo-2,3,6-trifluorobenzene (CAS 176793-04-7), which may require solvent dissolution or heated transfer lines for industrial-scale processing [2]. The liquid state facilitates accurate metering, pumping, and mixing in both batch and continuous flow reactors. Its specific boiling point and flash point values inform process safety assessments and engineering controls, which would differ for other isomers with different thermal profiles.

Physical Properties Process Safety Handling and Storage

Computed Lipophilicity (LogP) as a Predictor of Downstream Bioactivity and Chromatographic Behavior

The calculated octanol-water partition coefficient (LogP) for 1-Bromo-2,3,5-trifluorobenzene is consistently reported in the range of 2.86 to 3.05 [1]. This quantitative measure of lipophilicity is a critical descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of molecules in which this fragment is incorporated. This value is inherently tied to its specific substitution pattern. While LogP values for other isomers like 1-bromo-2,4,5-trifluorobenzene are likely similar, the exact value is a function of the molecular dipole moment, which is determined by the specific arrangement of the electron-withdrawing fluorine atoms . This computed parameter is essential for medicinal chemists to assess 'drug-likeness' and for analytical chemists to predict retention times in reversed-phase HPLC method development, making the specific isomer a critical factor in both biological and analytical workflows.

Lipophilicity Drug Discovery ADME Properties

Market Positioning as a Dedicated Intermediate for Liquid Crystal Materials

Multiple chemical databases and vendor technical summaries specifically list 1-Bromo-2,3,5-trifluorobenzene as a key intermediate for the synthesis of liquid crystal materials [1]. The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to enhance desirable properties such as lower threshold voltage, improved birefringence, and increased chemical stability . The 1,2,3,5-substitution pattern is critical for achieving the required molecular geometry and dipole moment for specific liquid crystal phases. While other trifluorobromobenzene isomers are also used in this field (e.g., the 2,4,5-isomer), the 2,3,5-isomer provides a unique vector for introducing the trifluorophenyl moiety, which can be the differentiating factor in achieving a specific set of performance metrics in a display device.

Liquid Crystals Display Technology Material Science

Optimal Research and Industrial Application Scenarios for 1-Bromo-2,3,5-trifluorobenzene (CAS 133739-70-5)


Synthesis of Complex Pharmaceutical Intermediates Requiring Predictable SNAr Reactivity

In medicinal chemistry campaigns focused on optimizing drug-like properties through strategic fluorination, 1-Bromo-2,3,5-trifluorobenzene serves as a superior starting material for introducing a 2,3,5-trifluorophenyl moiety. Its value is predicated on the predictable regioselectivity of SNAr reactions at the C1 position, which is influenced by the ortho- and meta-fluorine substituents. This minimizes the formation of undesired regioisomeric byproducts that would otherwise necessitate challenging chromatographic separations. This efficiency is crucial for rapidly generating SAR data and scaling up lead candidates for preclinical evaluation, ensuring that the final active pharmaceutical ingredient (API) possesses the exact spatial and electronic properties defined by the 1,2,3,5-substitution pattern [1].

Process Development and Scale-Up in Continuous Flow Chemistry

For process R&D departments tasked with scaling up complex syntheses, the physical properties of 1-Bromo-2,3,5-trifluorobenzene offer distinct operational advantages. Its state as a low-melting liquid (mp -19 °C) allows for direct use in continuous flow reactors without the need for pre-dissolution or heated feed lines, which are often required for solid or higher-melting analogs. This facilitates precise reagent stoichiometry, improved heat and mass transfer, and enhanced process safety when handling reactive organometallic intermediates. The known boiling point (143-144 °C) and flash point (55 °C) are critical parameters for engineering controls and safety assessments, ensuring robust and reproducible manufacturing processes [2].

Design and Synthesis of Advanced Liquid Crystal Monomers for Display Applications

In the field of advanced materials, 1-Bromo-2,3,5-trifluorobenzene is a critical building block for constructing novel liquid crystal monomers. The specific 1,2,3,5-fluorination pattern imparts a defined molecular dipole moment and geometry, which are essential for tuning the dielectric anisotropy, birefringence, and phase transition temperatures of the final liquid crystal mixture. This level of control enables the development of display technologies with lower power consumption, faster switching speeds, and wider operating temperature ranges. Procurement of this specific isomer is essential for reliably accessing the molecular architecture required to achieve these performance targets .

Development of Fluorinated Agrochemicals with Optimized Environmental Fate

The introduction of the 2,3,5-trifluorophenyl group via this building block is a common strategy in modern agrochemical design to enhance the potency, selectivity, and metabolic stability of active ingredients. The computed lipophilicity (LogP ~2.9) of this fragment contributes to the overall biokinetic profile of the molecule, influencing its absorption by target pests and its degradation rate in the soil. By using this specific building block, agrochemical researchers can reliably tune these critical environmental fate properties, leading to the development of more effective crop protection agents that meet stringent regulatory requirements for safety and sustainability [3].

Technical Documentation Hub

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